REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].CC1(C)OC(=O)[CH:10]([C:14]([CH:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[O:15])[C:9](=O)[O:8]1>C1(C)C=CC=CC=1>[C:1]([O:5][C:9](=[O:8])[CH2:10][C:14](=[O:15])[CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
2,2-dimethyl-5-(tetrahydro-pyran-4-carbonyl)-[1,3]dioxane-4,6-dione
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C(=O)C1CCOCC1)=O)C
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated under reflux conditions for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ice water/brine 1/1 and iPrOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted one more time with iPrOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice water/brine 1/1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(C1CCOCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.9 mmol | |
AMOUNT: MASS | 891 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |